molecular formula C14H13ClN4S B11774082 9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- CAS No. 299-13-8

9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)-

Cat. No.: B11774082
CAS No.: 299-13-8
M. Wt: 304.8 g/mol
InChI Key: HCWAMVQMVMQQNI-UHFFFAOYSA-N
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Description

6-(Benzylthio)-9-(2-chloroethyl)-9H-purine: is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The compound’s unique structure, featuring a benzylthio group and a 2-chloroethyl group, makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a benzyl halide.

    Attachment of the 2-Chloroethyl Group: The final step involves the alkylation of the purine core with 2-chloroethyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-9-(2-chloroethyl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloroethyl group or to modify the purine core.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated purine derivatives.

    Substitution: Various substituted purines depending on the nucleophile used.

Scientific Research Applications

6-(Benzylthio)-9-(2-chloroethyl)-9H-purine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purine involves its interaction with cellular targets, primarily through alkylation reactions. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to modifications that can disrupt normal cellular functions. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

    Mechlorethamine: An alkylating agent used in chemotherapy with a similar chloroethyl group.

    Chlorambucil: Another alkylating agent with a similar mechanism of action.

    2-Chloroethylbenzene: A compound with a similar chloroethyl group but different overall structure.

Uniqueness

6-(Benzylthio)-9-(2-chloroethyl)-9H-purine is unique due to its combination of a purine core with both benzylthio and chloroethyl groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.

Properties

CAS No.

299-13-8

Molecular Formula

C14H13ClN4S

Molecular Weight

304.8 g/mol

IUPAC Name

6-benzylsulfanyl-9-(2-chloroethyl)purine

InChI

InChI=1S/C14H13ClN4S/c15-6-7-19-10-18-12-13(19)16-9-17-14(12)20-8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2

InChI Key

HCWAMVQMVMQQNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3CCCl

Origin of Product

United States

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